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Compound of Interest

Compound Name: Z-Gly-Pro-AMC

Cat. No.: B1580624 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate

Z-Gly-Pro-AMC in protease activity assays. The protocols are designed to be adaptable for

various research applications, including enzyme kinetics, inhibitor screening, and biological

sample analysis.

Introduction to the Z-Gly-Pro-AMC Assay
Z-Gly-Pro-AMC (N-carbobenzoxy-Glycyl-Prolyl-7-amino-4-methylcoumarin) is a highly

sensitive fluorogenic substrate used to measure the activity of proteases that recognize and

cleave the Gly-Pro dipeptide sequence. It is particularly useful for assaying prolyl

endopeptidase (PREP) and dipeptidyl peptidase IV (DPP4/CD26).[1][2]

The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent Z-Gly-
Pro-AMC substrate. Upon cleavage of the amide bond between the proline residue and the 7-

amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC moiety is released.[3][4]

The increase in fluorescence intensity is directly proportional to the enzyme's activity and can

be monitored in real-time using a fluorescence plate reader.[4]
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Component Description Storage

Z-Gly-Pro-AMC Substrate
Fluorogenic peptide substrate.

Typically supplied as a solid.

Store at -20°C, protected from

light and moisture.[5]

Assay Buffer

Buffer of choice, typically Tris-

HCl or HEPES at a

physiological pH (e.g., pH 7.4-

8.0). May contain salts like

NaCl and EDTA.[6][7]

Store at 4°C or as

recommended by the supplier.

Enzyme

Purified enzyme or biological

sample (e.g., plasma, cell

lysate).

Store according to the

enzyme's specific

requirements, typically at

-80°C.

Inhibitor (Optional)

For inhibitor screening assays,

a known inhibitor (e.g.,

Sitagliptin for DPP4) is used as

a positive control.[2]

Store as recommended by the

supplier.

AMC Standard

7-Amino-4-methylcoumarin for

generating a standard curve to

quantify the amount of product

formed.[2]

Store at -20°C, protected from

light.

96-well Plates

Black, flat-bottom plates are

recommended for fluorescence

assays to minimize

background and crosstalk.[2]

[8]

Room temperature.

DMSO

Used to dissolve the Z-Gly-

Pro-AMC substrate and some

inhibitors.[9]

Room temperature.
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Z-Gly-Pro-AMC Stock Solution: Prepare a stock solution (e.g., 5-20 mM) by dissolving the Z-
Gly-Pro-AMC powder in DMSO.[9][10] Ensure it is fully dissolved, using sonication if

necessary.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated

freeze-thaw cycles.[5]

Assay Buffer: Prepare the assay buffer at the desired concentration and pH. For example, 20

mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[6]

Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay

buffer immediately before use. The optimal concentration should be determined empirically.

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer

(e.g., 0-100 µM) to generate a standard curve.[2]

General Assay Protocol (96-well plate)
This protocol is a general guideline and should be optimized for specific experimental needs.

[11]

Plate Setup: Add the following to the wells of a black 96-well plate:

Sample Wells: Enzyme working solution.

Inhibitor/Control Wells (Optional): Enzyme working solution pre-incubated with the inhibitor

for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).[2][11]

Blank/Background Wells: Assay buffer without the enzyme to measure substrate auto-

hydrolysis.

Volume Adjustment: Adjust the volume in all wells to a pre-final volume (e.g., 50 µL) with

assay buffer.

Reaction Initiation: Add the Z-Gly-Pro-AMC working solution to all wells to initiate the

reaction. The final substrate concentration should be optimized, but a common starting point

is around 100-266 µM.[5][6][11]

Incubation and Measurement: Immediately place the plate in a fluorescence plate reader

pre-heated to the desired temperature (e.g., 37°C).[2][5]
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Plate Reader Settings
The optimal settings for a fluorescence plate reader can vary depending on the instrument.[12]

The following table provides recommended starting parameters.

Parameter Recommended Setting Notes

Read Mode Kinetic

For measuring the rate of the

reaction over time. Endpoint

reads can also be used but

provide less information.

Excitation Wavelength (λex) 350-380 nm

The peak excitation for AMC is

around 350-360 nm, though

380 nm is also commonly

used.[2][6][10]

Emission Wavelength (λem) 450-465 nm
The peak emission for AMC is

around 460 nm.[2][6][10][11]

Read Interval (Kinetic) 1-2 minutes
For a total duration of 30-60

minutes.[3]

Temperature 37°C

Or the optimal temperature for

the enzyme being studied.[2]

[5]

Gain/Sensitivity
Auto-gain or empirically

determined

Adjust the gain to maximize

the dynamic range without

saturating the detector with the

highest signal (e.g., positive

control).[13][14]

Plate Type 96-well black, clear bottom
Specify the correct plate type

in the software.[8]

Shaking Optional

Gentle shaking before the first

read can ensure proper

mixing.[12]
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Data Analysis
Background Subtraction: Subtract the fluorescence readings of the blank wells from all other

wells.

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known

concentrations to generate a standard curve. This will allow for the conversion of relative

fluorescence units (RFU) to the amount of product (AMC) formed.[15]

Enzyme Activity: For kinetic assays, determine the initial reaction velocity (V₀) from the linear

portion of the fluorescence versus time plot. Enzyme activity can be expressed as the rate of

AMC production per unit of time per amount of enzyme.

Inhibitor Screening: Calculate the percentage of inhibition by comparing the activity in the

presence of the inhibitor to the activity of the control (enzyme alone). IC₅₀ values can be

determined by plotting the percentage of inhibition against a range of inhibitor

concentrations.
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Fig. 1: Principle of the Z-Gly-Pro-AMC fluorogenic assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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